N,N-dibutylpyridin-4-amine

描述

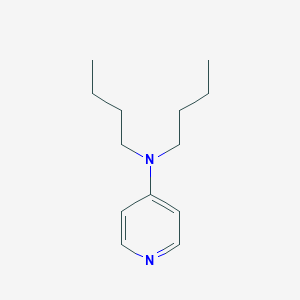

N,N-Dibutylpyridin-4-amine is an organic compound with the chemical formula C13H22N2. It is a derivative of pyridine, where the nitrogen atom at the fourth position is substituted with two butyl groups. This compound is known for its applications in organic synthesis and as a catalyst in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: N,N-Dibutylpyridin-4-amine can be synthesized through the alkylation of pyridin-4-amine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dimethylformamide or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .

化学反应分析

Types of Reactions: N,N-Dibutylpyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: this compound N-oxide.

Substitution: Various substituted pyridin-4-amines depending on the reagents used.

科学研究应用

Catalytic Applications in Organic Synthesis

N,N-Dibutylpyridin-4-amine is primarily recognized for its role as a nucleophilic catalyst in various organic reactions:

- Esterification Reactions : It has been shown to significantly accelerate the esterification of alcohols with acyl chlorides and anhydrides, facilitating reactions that would otherwise proceed slowly or require harsher conditions. The mechanism typically involves the formation of an acylpyridinium ion, which enhances the electrophilicity of the carbonyl carbon, thus promoting nucleophilic attack by alcohols .

- Amide Coupling : This compound is effective in coupling reactions where it acts as a catalyst alongside coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide). It promotes the formation of amides from carboxylic acids and amines under mild conditions .

- Hydrosilylation and Tritylation : this compound has been utilized in hydrosilylation reactions, where it facilitates the addition of silanes to alkenes. It also plays a role in tritylation, protecting alcohols during synthetic sequences .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various catalytic applications:

These findings highlight the compound's ability to enhance reaction rates and yields significantly across various organic transformations.

Industrial Applications

Beyond laboratory settings, this compound has potential applications in industrial processes:

- Polymer Chemistry : It is employed as a catalyst in polymerization reactions, particularly for synthesizing biodegradable polymers through ring-opening polymerization techniques .

- Green Chemistry Initiatives : The compound has been incorporated into ionic liquids as part of environmentally friendly solvent systems for organic synthesis. These ionic liquids exhibit lower volatility and toxicity compared to traditional solvents, aligning with green chemistry principles .

作用机制

The mechanism of action of N,N-Dibutylpyridin-4-amine involves its role as a nucleophilic catalyst. In esterification reactions, for example, it forms an intermediate complex with the acylating agent, which then reacts with the alcohol to form the ester. This process involves the stabilization of the transition state and the facilitation of the nucleophilic attack .

相似化合物的比较

N,N-Dimethylpyridin-4-amine: Similar in structure but with methyl groups instead of butyl groups. It is also used as a catalyst in organic synthesis.

N,N-Diethylpyridin-4-amine: Contains ethyl groups and exhibits similar catalytic properties.

4-Dimethylaminopyridine: Known for its high catalytic activity in esterification and acylation reactions.

Uniqueness: N,N-Dibutylpyridin-4-amine is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to its dimethyl and diethyl counterparts. This can make it more suitable for certain reactions where longer alkyl chains are beneficial .

生物活性

N,N-Dibutylpyridin-4-amine (DBPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with two butyl groups and an amino group at the 4-position. This structure is pivotal for its interaction with biological targets.

DBPA has been studied for its interactions with various biological receptors and enzymes. Its activity primarily stems from its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specifically, it has been shown to interact with:

- Adenosine Receptors : DBPA acts as a positive allosteric modulator (PAM) of adenosine A3 receptors, which are implicated in anti-inflammatory responses and neuroprotection .

- Cholinergic Systems : The compound may also affect cholinergic signaling, contributing to cognitive enhancement and neuroprotective effects .

2. Pharmacological Effects

Research indicates that DBPA exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have demonstrated that DBPA can reduce inflammation in models of chronic pain, potentially through its action on adenosine receptors .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxic damage, making it a candidate for neurodegenerative disease treatment .

- Cognitive Enhancement : Preliminary data suggest that DBPA may enhance cognitive functions, possibly through modulation of cholinergic pathways .

1. In Vivo Studies

In a study assessing the anti-inflammatory effects of DBPA, researchers administered the compound to animal models of neuropathic pain. The results indicated a significant reduction in pain-related behaviors, correlating with decreased levels of pro-inflammatory cytokines in the affected tissues .

2. Cell Culture Experiments

DBPA was evaluated in vitro using neuronal cell lines exposed to oxidative stress. The compound demonstrated protective effects by reducing cell death and maintaining mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative conditions .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

属性

IUPAC Name |

N,N-dibutylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWJOISQKOAUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400544 | |

| Record name | N,N-dibutylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69008-71-5 | |

| Record name | N,N-dibutylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。